
5-(氨甲基)-1-甲基吡咯烷-2-酮
描述
5-(Aminomethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Aminomethyl)-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Aminomethyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性: 已经对某些抗惊厥药(如乙琥胺)的 N-氨甲基衍生物的抗氧化特性进行了研究。这些与 5-(氨甲基)-1-甲基吡咯烷-2-酮相关的衍生物被合成,并研究了它们对血液凝固参数和抗氧化活性的影响,表明了潜在的治疗应用 (Hakobyan et al., 2020)。
核磁共振研究和结构分析: 已经对与 5-(氨甲基)-1-甲基吡咯烷-2-酮在结构上相关的化合物进行了详细的核磁共振研究,以了解它们的互变异构和溶液中的结构行为。这些知识对于设计和合成用于药用目的的更复杂的分子至关重要 (Spiessens & Anteunis, 2010)。
对映选择性合成: 该化合物已用于复杂分子的对映选择性合成中。例如,已经对相关吡咯烷衍生物的不对称合成进行了研究,这在生物活性化合物和药物的合成中很重要 (Curtis et al., 2005)。
抗菌活性和 SAR 研究: 与 5-(氨甲基)-1-甲基吡咯烷-2-酮密切相关的碳青霉烯的构效关系 (SAR) 研究证明了氨甲基和吡咯烷侧链结构在增强对耐药菌株的抗菌活性中的重要性,为设计新抗生素提供了见解 (Sato et al., 2002)。
催化和对映控制: 5-(氨甲基)-1-甲基吡咯烷-2-酮的衍生物已被用作催化反应中的配体,在亨利反应等过程中显示出优异的对映控制和产率,这对于合成对映异构体纯净的物质至关重要 (Scharnagel et al., 2014)。
作用机制
- GABA receptors play a crucial role in regulating neuronal excitability by mediating inhibitory signals in the brain .
- Enhancement of GABA Effects : 5-(Aminomethyl)-1-methylpyrrolidin-2-one enhances the inhibitory effects of GABA. It acts as an agonist at GABA receptors, leading to decreased neuronal excitability and a calming effect .
Target of Action
Mode of Action
安全和危害
未来方向
生化分析
Biochemical Properties
5-(Aminomethyl)-1-methylpyrrolidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the regulation of metabolic pathways . The interaction between 5-(Aminomethyl)-1-methylpyrrolidin-2-one and NNMT influences the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound has shown potential in modulating the activity of peptides and proteins, altering their structure and function within the body .
Cellular Effects
The effects of 5-(Aminomethyl)-1-methylpyrrolidin-2-one on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, 5-(Aminomethyl)-1-methylpyrrolidin-2-one modulates the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control in diabetic conditions . Furthermore, it has been shown to promote mitochondrial biogenesis and enhance energy production within cells, thereby supporting muscle growth and overall metabolic health .
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)-1-methylpyrrolidin-2-one exerts its effects through intricate processes related to enzyme inhibition and activation, as well as changes in gene expression . By targeting NNMT, this compound affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . Additionally, 5-(Aminomethyl)-1-methylpyrrolidin-2-one has been found to regulate the production and activity of peptides, impacting signaling pathways and cellular communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)-1-methylpyrrolidin-2-one have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term effects on cellular function have been noted, including sustained improvements in metabolic processes and energy production . These findings suggest that 5-(Aminomethyl)-1-methylpyrrolidin-2-one has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)-1-methylpyrrolidin-2-one vary with different dosages in animal models. Research has indicated that lower doses of this compound can effectively enhance metabolic processes and support muscle growth without adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and inflammation . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-(Aminomethyl)-1-methylpyrrolidin-2-one is involved in several metabolic pathways, including those related to glucose and lipid metabolism . By interacting with NNMT, this compound influences the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, it has been shown to modulate the activity of enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)-1-methylpyrrolidin-2-one within cells and tissues involve interactions with various transporters and binding proteins . This compound is transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on metabolic processes and energy production . The localization and accumulation of 5-(Aminomethyl)-1-methylpyrrolidin-2-one within specific tissues are crucial for its therapeutic efficacy.
Subcellular Localization
5-(Aminomethyl)-1-methylpyrrolidin-2-one exhibits specific subcellular localization, which is essential for its activity and function . It has been found to localize within mitochondria, where it promotes mitochondrial biogenesis and enhances energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
属性
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-53-8 | |
| Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
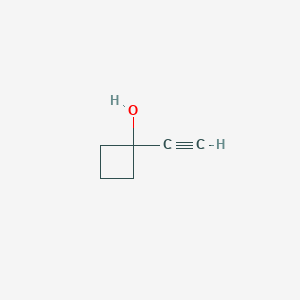
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)
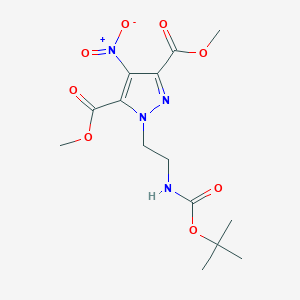
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)
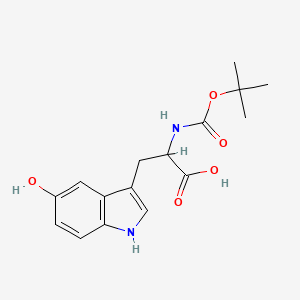

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)
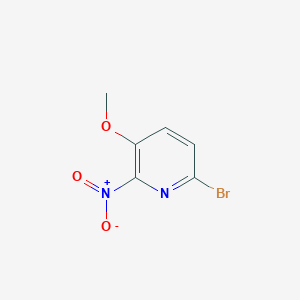

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
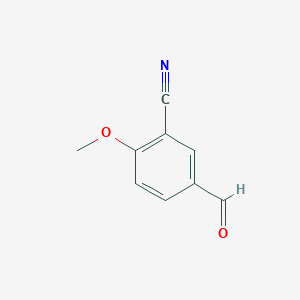
![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

